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Compound of Interest

Compound Name:
2-Bromo-4,5-difluorophenylboronic

acid

Cat. No.: B1284255 Get Quote

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Bromo-4,5-
difluorophenylboronic Acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest available data, a solved and publicly deposited crystal structure for

2-Bromo-4,5-difluorophenylboronic acid could not be located. Therefore, this guide provides

a comprehensive, generalized protocol for its crystal structure analysis based on established

methodologies for analogous phenylboronic acid derivatives. The presented experimental

details are illustrative and may require optimization for the specific compound.

Introduction
2-Bromo-4,5-difluorophenylboronic acid is a valuable building block in medicinal chemistry

and materials science. Its structural features, including the presence of a bromine atom and

two fluorine atoms on the phenyl ring, make it a versatile reagent in cross-coupling reactions for

the synthesis of complex organic molecules. Understanding the three-dimensional

arrangement of atoms in its solid state through single-crystal X-ray diffraction is crucial for

predicting its reactivity, intermolecular interactions, and solid-state properties. This technical

guide outlines the essential steps for the crystal structure analysis of 2-Bromo-4,5-
difluorophenylboronic acid.
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Compound Data
A summary of the available physicochemical data for 2-Bromo-4,5-difluorophenylboronic
acid is presented below.

Property Value Reference

Chemical Formula C₆H₄BBrF₂O₂ [1][2]

Molecular Weight 236.81 g/mol [1]

CAS Number 849062-34-6 [1][2]

Appearance White crystalline solid [1]

Melting Point 231-236 °C [1]

Storage Temperature 2-8°C [1][2]

Hazard Statements

H315, H319, H335 (Causes

skin irritation, Causes serious

eye irritation, May cause

respiratory irritation)

[2]

Precautionary Statements P261, P305, P351, P338 [2]

Experimental Protocols
The determination of a crystal structure through single-crystal X-ray diffraction involves a series

of critical steps, from crystal growth to data analysis and structure validation.

Crystal Growth
High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. For

phenylboronic acids, slow evaporation of a saturated solution is a common and effective

method for obtaining suitable crystals.[3]

Protocol:

Solvent Selection: Begin by screening various solvents to determine a suitable one in which

2-Bromo-4,5-difluorophenylboronic acid has moderate solubility. Common solvents to test
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include water, ethanol, methanol, acetone, and ethyl acetate.

Preparation of a Saturated Solution: Dissolve the compound in the chosen solvent at a

slightly elevated temperature to create a saturated or near-saturated solution.

Slow Evaporation: Cover the container with a perforated film (e.g., Parafilm with small

pinholes) to allow for the slow evaporation of the solvent at a constant, controlled

temperature.[3]

Crystal Selection: Once crystals have formed, carefully examine them under a microscope.

Select a well-formed crystal with sharp edges and no visible defects, typically in the size

range of 0.1 to 0.5 mm, for mounting.[3]

Data Collection
Data collection is performed using a single-crystal X-ray diffractometer.

Protocol:

Crystal Mounting: Mount the selected crystal on a goniometer head, often using a cryoloop

and a cryoprotectant oil.[3]

Instrumentation: Utilize a four-circle diffractometer equipped with a CCD or CMOS detector.

[3] The X-ray source is typically a monochromatic beam of Molybdenum (Mo Kα, λ = 0.71073

Å) or Copper (Cu Kα, λ = 1.5418 Å).[3]

Data Collection Strategy: Cool the mounted crystal to a low temperature (e.g., 100 K) to

minimize thermal vibrations.[3] A series of diffraction images are collected as the crystal is

rotated through a range of angles.[3] This process allows for the measurement of the

intensities and positions of a large number of reflections.

Structure Solution and Refinement
The collected diffraction data is processed to determine the arrangement of atoms within the

crystal.

Protocol:
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Data Integration and Reduction: The raw diffraction images are processed to integrate the

reflection intensities and apply corrections for factors such as absorption.

Space Group Determination: The unit cell parameters and the space group are determined

from the positions of the reflections.

Structure Solution: The initial crystal structure is solved using direct methods or Patterson

methods, which provide an initial model of the atomic positions.[3]

Structure Refinement: The structural model is then refined using a least-squares method.[3]

This iterative process adjusts the atomic coordinates and thermal parameters to achieve the

best possible fit between the observed and calculated diffraction data.

Software: Commonly used software packages for structure solution and refinement include

SHELXS, SHELXL, and Olex2.[3]

Visualization of the Experimental Workflow
The logical flow of the crystal structure analysis process is depicted in the following diagram.
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Caption: Workflow for the crystal structure analysis of 2-Bromo-4,5-difluorophenylboronic
acid.

Expected Data Presentation
Upon successful crystal structure determination, the quantitative data should be summarized in

tables for clarity and ease of comparison.

Table 1: Crystal Data and Structure Refinement Details.
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Parameter Value

Empirical formula C₆H₄BBrF₂O₂

Formula weight 236.81

Temperature (K) Value

Wavelength (Å) Value

Crystal system e.g., Monoclinic

Space group e.g., P2₁/c

Unit cell dimensions

a (Å) Value

b (Å) Value

c (Å) Value

α (°) Value

β (°) Value

γ (°) Value

Volume (Å³) Value

Z Value

Density (calculated) (Mg/m³) Value

Absorption coefficient (mm⁻¹) Value

F(000) Value

Crystal size (mm³) Value

Theta range for data collection (°) Value

Index ranges h, k, l values

Reflections collected Value

Independent reflections Value

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1284255?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Completeness to theta = x° (%) Value

Refinement method e.g., Full-matrix least-squares on F²

Data / restraints / parameters Values

Goodness-of-fit on F² Value

Final R indices [I>2sigma(I)] R₁ and wR₂ values

R indices (all data) R₁ and wR₂ values

Largest diff. peak and hole (e. Å⁻³) Values

Table 2: Selected Bond Lengths (Å).

Bond Length (Å)

Br(1)-C(2) Value

F(1)-C(4) Value

F(2)-C(5) Value

B(1)-C(1) Value

B(1)-O(1) Value

B(1)-O(2) Value

C(1)-C(2) Value

... ...

Table 3: Selected Bond Angles (°).
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Angle Degree (°)

C(6)-C(1)-C(2) Value

C(1)-C(2)-Br(1) Value

C(3)-C(4)-F(1) Value

C(4)-C(5)-F(2) Value

O(1)-B(1)-O(2) Value

O(1)-B(1)-C(1) Value

... ...

Conclusion
While the specific crystal structure of 2-Bromo-4,5-difluorophenylboronic acid remains to be

determined and reported, this guide provides a robust framework for its analysis. The detailed

protocols for crystal growth, data collection, and structure refinement are based on well-

established practices for similar compounds. The successful elucidation of this structure will

provide invaluable insights for researchers in drug discovery and materials science, enabling a

deeper understanding of its solid-state behavior and its potential for forming specific

intermolecular interactions, which are crucial for rational drug design and crystal engineering.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 849062-34-6 CAS MSDS (2-BROMO-4,5-DIFLUOROPHENYLBORONIC ACID) Melting
Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

2. aobchem.com [aobchem.com]

3. benchchem.com [benchchem.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1284255?utm_src=pdf-body
https://www.benchchem.com/product/b1284255?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/ChemicalProductProperty_US_CB1972467.aspx
https://www.chemicalbook.com/ChemicalProductProperty_US_CB1972467.aspx
https://www.aobchem.com/2-bromo-4-5-difluorophenylboronic-acid.html
https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_X_ray_Crystal_Structure_of_2_5_Difluorophenylboronic_Acid_Derivatives_and_Related_Compounds.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1284255?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [2-Bromo-4,5-difluorophenylboronic acid crystal
structure analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1284255#2-bromo-4-5-difluorophenylboronic-acid-
crystal-structure-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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